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Introduction: In situ vaccination is an emerging cancer immunotherapy strategy that turns the
tumor itself into a vaccine, generating a personalized and broad anti-tumor immune response.
[1] This approach circumvents the need to identify specific tumor antigens ex vivo by leveraging
the patient's own tumor-associated antigens (TAAS) released at the tumor site.[1] A significant
challenge in this field has been to overcome the immunosuppressive tumor microenvironment
and achieve robust antigen presentation.[2]

This document details the application of a novel in situ vaccination technique utilizing 93-O17S-
F, a lipidoid nanoparticle (LNP), for the co-delivery of captured tumor antigens and a STING
(stimulator of interferon genes) agonist, cGAMP.[3] The 93-O17S-F LNP system is designed to
enhance both antigen cross-presentation and STING pathway activation simultaneously,
leading to potent systemic anti-tumor immunity and immunological memory.[2]

Mechanism of Action

The 93-017S-F/cGAMP in situ vaccination strategy is a multi-step process designed to initiate
a robust, T-cell-mediated anti-tumor immune response.

« Induction of Immunogenic Cell Death (ICD): The process begins with the administration of a
low-dose chemotherapeutic agent, such as doxorubicin (DOX). This induces tumor cell
death, leading to the release of a wide array of TAAs and damage-associated molecular
patterns (DAMPS).[3]
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Intratumoral Injection and TAA Capture: The 93-O17S-F/cGAMP LNPs are injected directly
into the tumor. The cationic nature of these LNPs allows them to capture the negatively
charged TAAs released by the dying tumor cells.[3]

APC Uptake and Antigen Cross-Presentation: The LNP-TAA complexes are efficiently taken
up by antigen-presenting cells (APCs), such as dendritic cells (DCs), both within the tumor
and in the draining lymph nodes. The 93-017S-F formulation is specifically designed to
promote the escape of its cargo from the endosome into the cytoplasm, facilitating the cross-
presentation of captured TAAs on MHC class | molecules.[3]

STING Pathway Activation: Concurrently, the LNP delivers the encapsulated cGAMP into the
cytoplasm of the APCs. Cytosolic cGAMP binds to and activates the STING protein on the
endoplasmic reticulum.[3][4] This triggers a signaling cascade through TBK1 and IRF3,
leading to the potent production of type | interferons (IFN-a/f) and other pro-inflammatory
cytokines and chemokines.[4]

Immune Activation and Systemic Response: The combination of enhanced antigen cross-
presentation and potent STING-mediated adjuvancy leads to the maturation and activation of
DCs. These activated DCs prime and activate tumor-specific CD8+ cytotoxic T lymphocytes
(CTLs) and CD4+ helper T cells.[3] These effector T cells then traffic systemically to
recognize and eliminate tumor cells at the primary site and distant metastases, establishing
a durable immunological memory against the cancer.[2][3]
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Caption: Mechanism of 93-017S-F/cGAMP in situ vaccination.
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Quantitative Data Summary

The efficacy of the 93-017S-F/cGAMP in situ vaccine has been evaluated in preclinical murine
models. The following tables summarize key quantitative findings from studies using the
B16F10 melanoma model.[3][5]

Table 1: Antitumor Efficacy in BL6F10 Melanoma Model

% Complete

Average . % Survival

Treatment % Survival Tumor

Tumor Volume L After
Group (Day 30) Eradication

(Day 6, mm3) . Rechallenge
(Primary)
PBS (Control) ~1000 0% 0% N/A
DOX + cGAMP ~750 0% 0% N/A
DOX + 93-017S-
~150* ~30% 35% 71%

F/IcGAMP

Data are approximated from published charts. P < 0.001 compared to control groups.[2][3][5]

Table 2: Key Immunological Responses
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Parameter

Metric

Relative ifnb1l gene

93-017S-FIcGAMP

Control Group o
roup

STING Activation expression (in Baseline ~4x increase*
tumor)
Relative cxcl10 gene ) i
S Baseline ~8x increase*
expression (in tumor)
] % CD86+ DCs (in
DC Maturation o ~20% ~40%
draining lymph node)
o CD8+ T cells per mm?
T-Cell Infiltration ) ~100 ~400
(in tumor)
CD4+ T cells per mm?
~50 ~200

(in tumor)

Data are approximated from published charts. All increases are statistically significant.[3]

Experimental Protocols & Workflows
Protocol for LNP Formulation (93-017S-FIcGAMP)

This protocol describes the formulation of lipidoid nanoparticles encapsulating the STING

agonist cGAMP using a microfluidic mixing method.

Materials:

Lipidoid 93-017S-F (synthesized as described in literature)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

Cyclic GMP-AMP (cGAMP) sodium salt

Ethanol (200 proof)
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Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassette (10 kDa MWCO)

Procedure:

e Prepare Lipid Stock Solution: Dissolve 93-017S-F, DOPE, and cholesterol in ethanol at a
molar ratio of 40:30:30. The final lipid concentration should be approximately 10-20 mM.

e Prepare Aqueous Phase: Dissolve cGAMP in the citrate buffer (pH 4.0). The concentration
should be calculated based on the desired drug-to-lipid ratio.

e Microfluidic Mixing:

o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid stock solution into one syringe and the aqueous cGAMP solution into
another.

o Pump the two solutions through the micromixer at a flow rate ratio of 1:3
(ethanol:aqueous). The total flow rate will determine the final particle size (e.g., 12
mL/min).

o Collect the resulting nanopatrticle suspension.

e Dialysis:

o Transfer the collected LNP suspension to a pre-soaked 10 kDa MWCO dialysis cassette.

o Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of
buffer, to remove ethanol and unencapsulated cGAMP.

e Characterization and Storage:
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o Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic
light scattering (DLS).

o Determine the cGAMP encapsulation efficiency using a suitable assay (e.g., a fluorescent
intercalating dye assay).

o Store the final LNP formulation at 4°C. Use within 1-2 weeks.
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Caption: Workflow for 93-0O17S-F/cGAMP LNP formulation.

Protocol for In Vivo In Situ Vaccination Study

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b15576624?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

This protocol outlines a typical experiment in a murine model to evaluate the anti-tumor efficacy
of the in situ vaccination technique.

Materials & Animals:

o C57BL/6 mice (female, 6-8 weeks old)

e B16F10 melanoma cells

o Doxorubicin (DOX) solution (for injection)

e 93-017S-F/cGAMP LNP formulation (prepared as above)
o Control solutions (e.g., PBS)

» Calipers for tumor measurement

» Sterile syringes and needles

Procedure:

e Tumor Inoculation (Day -7):

o Subcutaneously inject 5 x 10> B16F10 cells in 100 pL of PBS into the right flank of each
mouse.

o Allow tumors to grow until they reach a palpable volume of approximately 50-100 mms.
This typically takes 7 days.

e Randomization: Randomize mice into treatment groups (e.g., PBS, DOX + cGAMP, DOX +
93-017S-F/IcGAMP). A typical group size is n=7 to n=10.

o Treatment Administration (Day O onwards):

o Day 0: Administer a single intratumoral (i.t.) injection of DOX (e.g., 50 pL of a 0.2 mg/mL
solution).
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o Day 1, 4, 7: Administer i.t. injections of the 93-O17S-F/cGAMP LNP formulation (e.g., 50
pL containing 10 pg of cGAMP).

e Monitoring:

o Measure tumor volumes every 2-3 days using calipers. Volume (mm?3) = (Length x Width?)
/2.

o Monitor mouse body weight and general health status.

o Define humane endpoints (e.g., tumor volume > 2000 mm? or signs of distress).
e Endpoint Analysis:

o Continue monitoring for survival analysis.

o At defined time points, a subset of mice can be euthanized to collect tumors and draining
lymph nodes for immunological analysis (e.g., flow cytometry, gene expression).

o (Optional) Rechallenge Study: For mice that achieve complete tumor eradication, perform a
tumor rechallenge by injecting B16F10 cells into the contralateral flank ~60 days after the
primary inoculation to assess for immunological memory.[3]
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Caption: Experimental workflow for in vivo in situ vaccination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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